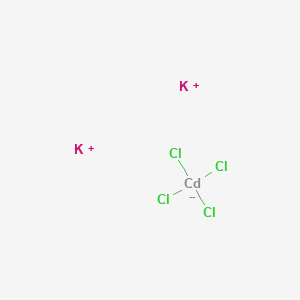
Dipotassium tetrachlorocadmate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium tetrachlorocadmate(2-) is an inorganic compound with the chemical formula CdCl₄K₂ . It is a cadmium-based compound where cadmium is coordinated with four chloride ions and two potassium ions. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassium tetrachlorocadmate(2-) can be synthesized through the reaction of cadmium chloride with potassium chloride in an aqueous solution. The reaction typically involves dissolving cadmium chloride and potassium chloride in water, followed by slow evaporation of the solvent to obtain the crystalline product.
Industrial Production Methods
While specific industrial production methods for dipotassium tetrachlorocadmate(2-) are not widely documented, the general approach involves similar principles as laboratory synthesis but on a larger scale. This includes the controlled mixing of cadmium chloride and potassium chloride solutions, followed by crystallization and purification processes to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium tetrachlorocadmate(2-) primarily undergoes substitution reactions due to the presence of chloride ligands. It can also participate in complexation reactions with other ligands.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve reagents such as silver nitrate (AgNO₃) or other halide salts, where chloride ions are replaced by other anions.
Complexation Reactions: Ligands such as ammonia (NH₃) or ethylenediamine (en) can form complexes with cadmium, altering the coordination environment.
Major Products
The major products of these reactions depend on the specific reagents used. For example, reacting dipotassium tetrachlorocadmate(2-) with silver nitrate would yield silver chloride (AgCl) and a cadmium complex with the remaining ligands.
Aplicaciones Científicas De Investigación
Dipotassium tetrachlorocadmate(2-) has several applications in scientific research:
Chemistry: It is used in the study of coordination chemistry and the synthesis of new cadmium-based complexes.
Biology and Medicine: Research into the biological effects of cadmium compounds often involves dipotassium tetrachlorocadmate(2-) as a model compound.
Industry: It is used in the development of materials with specific optical and electronic properties, such as in the fabrication of semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of dipotassium tetrachlorocadmate(2-) involves its ability to form stable complexes with various ligands. The cadmium ion in the compound can interact with biological molecules, potentially disrupting cellular processes. The exact molecular targets and pathways depend on the specific context of its use, such as in biological systems or material science applications.
Comparación Con Compuestos Similares
Similar Compounds
- Dipotassium tetrachlorozincate(2-)
- Dipotassium tetrachloromercurate(2-)
- Dipotassium tetrachloroplumbate(2-)
Comparison
Dipotassium tetrachlorocadmate(2-) is unique due to the specific properties of cadmium, such as its electronic configuration and coordination chemistry. Compared to similar compounds like dipotassium tetrachlorozincate(2-) or dipotassium tetrachloromercurate(2-), dipotassium tetrachlorocadmate(2-) exhibits distinct reactivity and stability profiles, making it particularly useful in certain research and industrial applications.
Propiedades
Número CAS |
20648-91-3 |
|---|---|
Fórmula molecular |
CdCl4K2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
dipotassium;tetrachlorocadmium(2-) |
InChI |
InChI=1S/Cd.4ClH.2K/h;4*1H;;/q+2;;;;;2*+1/p-4 |
Clave InChI |
PFHUGWGQVBBSMN-UHFFFAOYSA-J |
SMILES canónico |
Cl[Cd-2](Cl)(Cl)Cl.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















